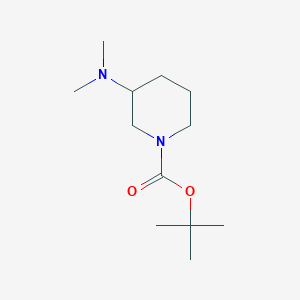

Tert-butyl 3-(dimethylamino)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(dimethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIAGQNFPTWBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659962 | |

| Record name | tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-83-9 | |

| Record name | tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

tert-butyl 3-(dimethylamino)piperidine-1-carboxylate is a bespoke synthetic intermediate with significant potential in medicinal chemistry and drug development. As a derivative of the versatile piperidine scaffold, it offers a unique combination of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a tertiary amine functionality. This guide provides a comprehensive overview of a robust synthetic protocol for its preparation via reductive amination and a detailed projection of the expected spectroscopic data (NMR, IR, MS) that are critical for its unambiguous characterization. The causality behind experimental choices and the interpretation of spectral data are discussed in depth to provide field-proven insights for researchers.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it an attractive building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a dimethylamino group at the 3-position, combined with the presence of a Boc protecting group, renders tert-butyl 3-(dimethylamino)piperidine-1-carboxylate a valuable intermediate for further elaboration in multi-step synthetic campaigns. The Boc group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, allowing for selective reactions at other sites.

This guide will first detail a reliable synthetic route to access this compound, followed by a thorough analysis of the expected spectroscopic data that would confirm its successful synthesis and purity.

Synthesis Methodology: Reductive Amination

A logical and widely employed strategy for the synthesis of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate is the reductive amination of the corresponding ketone precursor, tert-butyl 3-oxopiperidine-1-carboxylate, with dimethylamine. This two-step, one-pot reaction involves the initial formation of an enamine intermediate, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol: Synthesis

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate

-

Dimethylamine (2 M solution in THF or as hydrochloride salt with a base)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE (approximately 0.1 M concentration) is added dimethylamine (1.5-2.0 eq).

-

A catalytic amount of glacial acetic acid (0.1 eq) is added to the reaction mixture to facilitate the formation of the enamine intermediate.

-

The reaction is stirred at room temperature for 1-2 hours to allow for sufficient enamine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirring solution. The use of NaBH(OAc)₃ is often preferred over other reducing agents like NaBH₃CN due to its milder nature and lower toxicity.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

The aqueous layer is extracted with DCM (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 3-(dimethylamino)piperidine-1-carboxylate.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for tert-butyl 3-(dimethylamino)piperidine-1-carboxylate.

Spectroscopic Characterization

Unambiguous identification of the synthesized compound requires a suite of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 - 3.0 | Multiplet | 4H | Piperidine ring protons (CH₂) adjacent to N-Boc | The electron-withdrawing nature of the Boc group deshields these protons. |

| ~ 2.8 - 2.6 | Multiplet | 1H | Piperidine ring proton (CH) at C3 | This proton is adjacent to the electron-donating dimethylamino group. |

| ~ 2.3 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) | The two methyl groups are equivalent, resulting in a singlet. |

| ~ 1.9 - 1.4 | Multiplet | 4H | Remaining piperidine ring protons (CH₂) | These protons are in a more shielded environment. |

| 1.46 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) | The nine protons of the Boc group are equivalent, giving a characteristic strong singlet. |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 155 | C=O (Carbamate) | The carbonyl carbon of the Boc group is significantly deshielded. |

| ~ 79 | -C(CH₃)₃ (Quaternary) | The quaternary carbon of the tert-butyl group. |

| ~ 60 | C3 of piperidine ring | The carbon atom bearing the dimethylamino group. |

| ~ 45-50 | Piperidine ring carbons adjacent to N-Boc | These carbons are influenced by the nitrogen of the Boc group. |

| ~ 42 | -N(CH₃)₂ | The carbons of the dimethylamino group. |

| ~ 28.5 | -C(CH₃)₃ (Methyl) | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 25-30 | Remaining piperidine ring carbons | The remaining carbons of the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2975-2930 | Strong | C-H stretch (alkane) | Stretching vibrations of the C-H bonds in the piperidine ring and Boc group. |

| ~ 2820-2780 | Medium | C-H stretch (N-CH₃) | Characteristic stretch for C-H bonds on carbons attached to a tertiary nitrogen. |

| ~ 1690 | Strong | C=O stretch (carbamate) | A strong absorption due to the carbonyl group of the Boc protecting group. |

| ~ 1420 | Medium | C-N stretch | Stretching vibration of the C-N bonds. |

| ~ 1160 | Strong | C-O stretch | Stretching vibration of the C-O bond in the carbamate. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₂H₂₄N₂O₂

-

Molecular Weight: 228.33 g/mol

-

Expected [M+H]⁺: 229.19

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺), which is a characteristic fragmentation pattern for Boc-protected amines.

Diagram of Spectroscopic Analysis Workflow:

Caption: Workflow for the spectroscopic confirmation of the target compound.

Conclusion and Future Perspectives

This technical guide has outlined a practical synthetic route and a detailed predictive analysis of the spectroscopic data for tert-butyl 3-(dimethylamino)piperidine-1-carboxylate. The successful synthesis and characterization of this compound provide access to a valuable building block for the development of novel therapeutics. The predictable nature of its spectroscopic features, based on the well-understood influence of its functional groups, should enable researchers to confidently identify this molecule. Future work could involve the deprotection of the Boc group to liberate the secondary amine, which can then be further functionalized to explore a wider chemical space in the quest for new and improved drug candidates.

References

There are no direct literature references providing the complete experimental data for tert-butyl 3-(dimethylamino)piperidine-1-carboxylate. The protocols and data presented are based on established principles of organic synthesis and spectroscopy, and on data available for structurally related compounds.*

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most prolific and versatile scaffolds in the landscape of medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs and clinical candidates is a testament to its remarkable ability to impart favorable physicochemical and pharmacokinetic properties, engage in critical molecular interactions, and provide a synthetically tractable framework for novel drug design.[3][4][5] This guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental properties, conformational intricacies, and strategic applications across diverse therapeutic areas. We will dissect the causal relationships that render this moiety a "privileged scaffold" and present field-proven insights into its synthetic manipulation and incorporation into drug discovery pipelines.

The Fundamental Appeal of the Piperidine Moiety: A Physicochemical Perspective

The enduring success of the piperidine scaffold in drug design is not coincidental; it is deeply rooted in a unique combination of physicochemical properties that address key challenges in developing safe and effective medicines.[4]

Basicity, Lipophilicity, and Solubility: A Delicate Balance

The nitrogen atom within the piperidine ring confers basicity, with a typical pKa of the conjugate acid around 11.22.[6] This basicity is a critical feature, allowing for the formation of salts which can significantly enhance aqueous solubility and facilitate formulation. However, the overall scaffold remains sufficiently lipophilic to permit effective membrane permeability, a crucial attribute for oral bioavailability and reaching intracellular targets.[7] This inherent balance between hydrophilicity and lipophilicity is a key reason for its widespread use. Medicinal chemists can fine-tune these properties through substitution on the ring, providing a powerful tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

| Property | Typical Value | Significance in Drug Design |

| pKa (conjugate acid) | ~11.22[6] | Influences ionization state at physiological pH, impacting solubility, receptor interaction, and membrane passage. |

| logP (Octanol/Water) | ~0.84[6] | Indicates a moderate lipophilicity, contributing to good membrane permeability. |

| Molecular Weight | 85.15 g/mol | Provides a low molecular weight starting point for building more complex molecules, adhering to Lipinski's Rule of Five. |

| Hydrogen Bond Acceptor | 1 (Nitrogen) | The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[4] |

| Hydrogen Bond Donor | 1 (N-H in secondary amines) | The N-H group can act as a hydrogen bond donor, further contributing to target engagement.[4] |

Conformational Flexibility: The "Chair" Conformation and its Implications

The piperidine ring is not a flat structure; it predominantly adopts a stable "chair" conformation.[6] This three-dimensional arrangement is of paramount importance in drug design as it presents substituents in well-defined axial and equatorial positions. This spatial arrangement allows for precise positioning of functional groups to interact optimally with the binding pockets of target proteins. The ability of the ring to undergo "ring flipping" between two chair conformations, although often with a significant energy barrier depending on substituents, provides a degree of conformational adaptability that can be advantageous for target engagement.[6] Understanding and controlling the conformational preferences of the piperidine ring is a key strategy for enhancing binding affinity and selectivity.[8]

Caption: Conformational flexibility of the piperidine ring.

The Piperidine Scaffold in Action: A Survey of Therapeutic Applications

The versatility of the piperidine scaffold is evident in the broad range of therapeutic areas where it plays a crucial role.[1][2] Its derivatives are found in drugs targeting the central nervous system (CNS), cancer, infectious diseases, and more.[4][5]

Central Nervous System (CNS) Disorders

The piperidine moiety is particularly prominent in CNS drug discovery.[7] Its ability to cross the blood-brain barrier, a significant hurdle for many potential therapeutics, makes it an invaluable scaffold for targeting neurological and psychiatric conditions.[9]

-

Antipsychotics: Many successful antipsychotic drugs, such as haloperidol and risperidone, feature a piperidine ring. In these molecules, the piperidine often serves as a key pharmacophore that interacts with dopamine and serotonin receptors.

-

Analgesics: The piperidine ring is a core structural component of potent opioid analgesics like morphine and fentanyl.[10] The specific orientation of substituents on the piperidine ring is critical for their interaction with opioid receptors.[10]

-

Alzheimer's Disease: Donepezil, a widely prescribed medication for Alzheimer's disease, contains a piperidine moiety.[11] This part of the molecule is crucial for its inhibitory activity against acetylcholinesterase.[12]

Oncology

In the realm of oncology, piperidine-containing compounds have emerged as effective anticancer agents.[13] They are found in a variety of drugs that target different aspects of cancer cell biology.

-

Kinase Inhibitors: The piperidine scaffold is frequently employed in the design of kinase inhibitors, a major class of targeted cancer therapies.[7]

-

Hormone Therapy: Raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of breast cancer, incorporates a piperidine ring.[5]

-

Signaling Pathway Modulators: Piperidine derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[13]

Other Therapeutic Areas

The application of the piperidine scaffold extends beyond CNS disorders and oncology. It is a key component in drugs for a wide range of conditions, including:

-

Antihistamines: Many H1 receptor antagonists used to treat allergies contain a piperidine ring.

-

Antimicrobials and Antifungals: Novel piperidine derivatives have demonstrated significant antimicrobial and antifungal activity.[14]

-

Antidiabetics: Voglibose, an alpha-glucosidase inhibitor used for the treatment of diabetes, is a piperidine derivative.[11]

Synthetic Strategies for Accessing Piperidine Scaffolds: A Practical Guide

The synthetic accessibility of the piperidine ring is a major contributor to its widespread use in medicinal chemistry.[1] A variety of robust and versatile methods exist for the construction and derivatization of this scaffold.

Hydrogenation of Pyridine Derivatives

One of the most common and straightforward methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This reaction can be achieved using various catalysts and conditions, allowing for the preparation of a wide range of substituted piperidines.

Caption: General scheme for pyridine hydrogenation.

Experimental Protocol: Synthesis of 4-Phenylpiperidine via Hydrogenation of 4-Phenylpyridine

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

Materials:

-

4-Phenylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Parr hydrogenation apparatus

Procedure:

-

In a Parr hydrogenation bottle, dissolve 4-phenylpyridine (1.0 eq) in anhydrous ethanol.

-

Carefully add a catalytic amount of PtO₂ (typically 1-5 mol%).

-

Seal the reaction vessel and connect it to the Parr apparatus.

-

Flush the system with nitrogen gas three times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and flush the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4-phenylpiperidine.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product with literature values for 4-phenylpiperidine. The disappearance of aromatic protons and the appearance of aliphatic protons in the NMR spectrum are key indicators of a successful hydrogenation.

Cyclization Reactions

A variety of intramolecular and intermolecular cyclization reactions can be employed to construct the piperidine ring.[1] These methods offer greater control over the stereochemistry of the final product. Examples include reductive amination of 1,5-dicarbonyl compounds and aza-Diels-Alder reactions.

Functionalization of the Piperidine Ring

Once the piperidine scaffold is formed, it can be further functionalized at the nitrogen atom or at various positions on the carbon ring. N-alkylation, N-acylation, and various C-H functionalization reactions provide access to a vast chemical space of piperidine derivatives. The use of protecting groups, such as Boc and Cbz, allows for selective manipulation of different functional groups within the molecule.[15]

The Future of the Piperidine Scaffold: Emerging Trends and Opportunities

The role of the piperidine scaffold in medicinal chemistry is far from static. Ongoing research continues to uncover new applications and synthetic methodologies.

-

Chiral Piperidines: The development of stereoselective syntheses of chiral piperidines is a major area of focus.[3] Chiral piperidine scaffolds can provide improved potency, selectivity, and pharmacokinetic properties by enabling more precise interactions with chiral biological targets.[3][16]

-

Spirocyclic and Fused Systems: The incorporation of piperidine into spirocyclic and fused ring systems is a strategy to explore novel three-dimensional chemical space and to modulate physicochemical properties.[4]

-

Bioisosteric Replacements: While piperidine is a highly effective scaffold, researchers are also exploring bioisosteres of piperidine to fine-tune properties and overcome potential liabilities.[17][18]

Conclusion

The piperidine scaffold is a testament to the power of a simple, yet elegant, chemical structure in the complex world of drug discovery. Its unique combination of physicochemical properties, conformational characteristics, and synthetic accessibility has solidified its position as a truly privileged scaffold.[4] As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine ring will undoubtedly continue to be a cornerstone of medicinal chemistry, providing the foundation for the next generation of innovative therapeutics.

References

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 29).

- PIPERIDINE - Ataman Kimya. (n.d.).

- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. (n.d.).

- The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.).

-

Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e11. [Link]

-

Hassan, S., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15. [Link]

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486.

-

Brito, A. F., et al. (2019). Piperazine Derivatives with Central Pharmacological Activity Used as Therapeutic Tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. [Link]

-

Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10951-10971. [Link]

-

Gomeni, R., et al. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 8(11), 1331-1348. [Link]

-

Wudarska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116999. [Link]

-

Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e11. [Link]

-

El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-238. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

-

Singh, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37769-37785. [Link]

-

Imasheva, A. A., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 28(14), 5427. [Link]

-

Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Toxicon, 152, 68-76. [Link]

- Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. International Journal of Molecular Sciences, 24(3), 2937.

-

Rather, R. A., & Bhagat, M. (2023). The Promise of Piperine in Cancer Chemoprevention. Cancers, 15(22), 5484. [Link]

- Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16.

-

Stark, H., et al. (2012). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 55(17), 7580-7593. [Link]

-

Meltzer, P. C., et al. (2000). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 43(3), 351-360. [Link]

-

Piperidine in treatment of cancer. (n.d.). In ResearchGate. Retrieved February 6, 2024, from [Link]

- Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0.

-

van der Goot, H., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5125-5134. [Link]

-

Structure Activity Relationships. (n.d.). In Drug Design Org. Retrieved February 6, 2024, from [Link]

-

Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. [Link]

-

Mykhailiuk, P. K. (2019). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). In ResearchGate. Retrieved February 6, 2024, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ijnrd.org [ijnrd.org]

- 12. nbinno.com [nbinno.com]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective N-Boc Protection of 3-(Dimethylamino)piperidine

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the N-Boc protection of 3-(dimethylamino)piperidine . Unlike standard protocols, this guide addresses the specific solubility and basicity challenges posed by the tertiary dimethylamino moiety, utilizing a pH-switchable purification strategy to eliminate the need for chromatography.

Introduction & Strategic Analysis

The 3-(dimethylamino)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors and GPCR ligands. Protecting the secondary piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical first step to allow further functionalization.

The Challenge: Dual Basicity

The substrate contains two nitrogen centers:

-

Piperidine Nitrogen (

): Secondary amine, nucleophilic, target for protection. -

Dimethylamino Nitrogen (

): Tertiary amine, non-nucleophilic towards

Operational Implication: Standard aqueous workups often fail to remove unreacted starting material or byproducts efficiently because both the product and the starting material are basic. However, the product is significantly more lipophilic than the starting material but retains a basic site. This protocol leverages a Reverse-Extraction (Acid-Base Switch) technique to isolate the product in high purity (>95%) without column chromatography.

Reaction Mechanism & Logic

The reaction proceeds via nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (

-

Selectivity: The tertiary dimethylamino group cannot form a stable carbamate due to the lack of a proton to lose (quaternary ammonium carbamates are unstable). Thus, chemoselectivity is inherent.

-

Thermodynamics: The release of

and tert-butanol drives the reaction forward. -

Role of Base: While the substrate is self-basic, adding an auxiliary base (Triethylamine or DIPEA) is recommended to neutralize the carbonic acid intermediates and ensure the piperidine nitrogen remains unprotonated and nucleophilic.

Diagram 1: Reaction Pathway & Selectivity

Caption: Mechanistic pathway highlighting the chemoselective protection of the secondary amine.

Materials & Equipment

| Component | Grade/Spec | Role |

| 3-(Dimethylamino)piperidine | >97% Purity | Substrate |

| Di-tert-butyl dicarbonate ( | 1.1 Equivalents | Protecting Group Source |

| Dichloromethane (DCM) | ACS Grade | Solvent (High solubility for product) |

| Triethylamine (TEA) | >99% | Auxiliary Base |

| Citric Acid (0.5 M aq) | Aqueous Solution | Critical: Acidic extraction phase (pH ~3-4) |

| Sodium Hydroxide (2.0 M aq) | Aqueous Solution | Basification agent |

Experimental Protocol

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)piperidine (10.0 mmol, 1.28 g) in DCM (30 mL).

-

Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL). Note: TEA acts as a proton scavenger and ensures the reaction kinetics remain zero-order with respect to the generated acid.

-

Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm upon anhydride addition.

-

Addition: Dropwise add a solution of

(11.0 mmol, 2.40 g) in DCM (10 mL) over 15 minutes. -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4 hours.

-

Validation: Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin (SM stains red/purple) or PMA. The product is less polar.

-

Phase 2: The "Reverse-Extraction" Workup (Critical)

This step purifies the product based on its specific

-

Quench: Add water (20 mL) to the reaction mixture and stir for 5 minutes.

-

First Separation: Separate the layers. Retain the Organic Layer (DCM) .

-

Status: Organic layer contains Product, excess

, and TEA.

-

-

Acid Extraction (The Switch): Extract the Organic Layer with 0.5 M Citric Acid (2 x 25 mL).

-

Mechanism:[1][2][3][4][5][6] The Citric Acid protonates the tertiary dimethylamino group of the product, rendering it water-soluble (

). -

Fate of Impurities: Neutral impurities (excess

) remain in the DCM layer. -

Action: Discard the DCM layer (after verifying no product remains). Keep the Aqueous Acidic Layer.

-

-

Basification: Cool the Aqueous Acidic Layer to 0°C. Slowly add 2.0 M NaOH until the pH reaches >12.

-

Observation: The solution will become cloudy/milky as the free base product precipitates/oils out.

-

-

Final Extraction: Extract the basic aqueous mixture with fresh DCM (3 x 20 mL).

-

Drying: Dry the combined DCM extracts over anhydrous

, filter, and concentrate under reduced pressure.

Diagram 2: Workup Logic Flow

Caption: Purification flowchart utilizing the basicity of the dimethylamino group to isolate the product.

Analytical Validation

The isolated oil should solidify or remain a viscous oil depending on purity.

Expected Yield: 85-95% Purity: >95% (NMR)

| Analytical Method | Expected Signal / Result | Interpretation |

| 1H NMR ( | Boc-group (diagnostic singlet) | |

| 1H NMR ( | Dimethylamino methyls (diagnostic singlet) | |

| 1H NMR ( | ||

| TLC | (10% MeOH/DCM) - Higher |

Troubleshooting & Optimization

-

Issue: Low Recovery in Final Extraction.

-

Cause: The pH of the aqueous layer was not high enough (<10) during the basification step, leaving the amine protonated.

-

Fix: Ensure pH > 12 using pH paper. Saturate the aqueous layer with NaCl (brine) to "salt out" the organic product into the DCM.

-

-

Issue: Emulsion during Acid Extraction.

-

Cause: Vigorous shaking with surfactants.

-

Fix: Filter through a Celite pad or add a small amount of brine to break the emulsion.

-

-

Safety Note: Citric Acid is preferred over HCl. While the Boc group is generally stable to dilute HCl for short periods, Citric Acid eliminates the risk of accidental deprotection during the workup.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7]

-

Agrawal, A., et al. (2012). "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry - Section B, 51B, 1105-1110.

-

BenchChem Technical Support. (2025). "Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine." BenchChem Protocols.

-

Master Organic Chemistry. (2023). "Mechanism of Boc Protection and Deprotection."

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Asymmetric Synthesis of Chiral Piperidine Derivatives

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, appearing in blockbuster drugs such as Tofacitinib (Xeljanz), Paroxetine (Paxil), and Methylphenidate (Ritalin). However, the asymmetric synthesis of chiral piperidines remains a significant challenge in process chemistry due to the high stability of the aromatic pyridine precursors and the difficulty in controlling stereoselectivity during reduction.

This Application Note provides two validated, high-fidelity protocols for the asymmetric synthesis of chiral piperidines:

-

Iridium-Catalyzed Asymmetric Hydrogenation: The industrial "gold standard" for high-throughput synthesis using activated pyridinium salts.

-

Organocatalytic Transfer Hydrogenation: A metal-free, mild-condition alternative utilizing Chiral Phosphoric Acids (CPAs) and Hantzsch esters.

Technical Background & Mechanistic Rationale

The Aromaticity Challenge

Direct hydrogenation of neutral pyridines is thermodynamically favorable but kinetically inhibited due to the high resonance energy of the aromatic ring (~28 kcal/mol) and the tendency of the basic nitrogen to poison transition metal catalysts.

The Solution: Activation Strategy To overcome this, the pyridine nitrogen must be activated.[1][2][3] This withdraws electron density from the ring, increasing susceptibility to hydride attack and preventing catalyst poisoning.

-

Method A (Metal): Uses N-alkylation/acylation or in situ activation with Lewis acids (

, Benzyl chloroformate). -

Method B (Organo): Uses hydrogen bonding activation via Chiral Phosphoric Acids.

Pathway Visualization

The following diagram illustrates the divergent workflows for these two methodologies.

Figure 1: Strategic workflow for accessing chiral piperidines via metal-catalyzed vs. organocatalytic routes.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-yield production, substrates requiring high enantiomeric excess (>90% ee), and scale-up. Mechanism: Outer-sphere hydride transfer to an activated pyridinium species.

Reagents & Equipment

-

Catalyst Precursor:

(Chloro-1,5-cyclooctadiene iridium(I) dimer). -

Chiral Ligand: (S)-SegPhos, (S)-MeO-Biphep, or (S)-SynPhos.

-

Activator: Benzyl bromide (BnBr) or Methyl chloroformate.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Equipment: High-pressure stainless steel autoclave (Parr reactor) rated for >1000 psi.

Step-by-Step Procedure

Step 1: Preparation of N-Activated Pyridinium Salt

-

Dissolve 2-substituted pyridine (1.0 mmol) in DCM (5 mL).

-

Add Benzyl bromide (1.1 mmol) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours.

-

Concentrate in vacuo. If solid precipitates, wash with Et2O to isolate the pure pyridinium salt.

-

Note: If using in situ activation (e.g., with

), proceed directly to Step 2 without isolation.

-

Step 2: Catalyst Complexation (Glovebox Recommended)

-

In a vial, mix

(0.01 mmol, 1 mol%) and Chiral Ligand (0.022 mmol, 2.2 mol%) in degassed DCM (2 mL). -

Stir for 15 minutes until the solution turns clear orange/red.

Step 3: Hydrogenation

-

Transfer the substrate (pyridinium salt) and the catalyst solution into the autoclave liner.

-

Add solvent to reach a total volume of 0.2 M concentration relative to substrate.

-

Seal the autoclave. Purge with

gas (3 cycles at 10 bar). -

Pressurize to 50 bar (725 psi) .

-

Stir at room temperature for 24 hours.

-

Critical Check: Monitor pressure drop. If pressure stabilizes early, reaction may be complete or stalled.

-

Step 4: Workup & Purification

-

Vent

carefully (fume hood). -

Concentrate the reaction mixture.

-

Basify with saturated

(aq) to pH >9 to liberate the free amine. -

Extract with DCM (3x), dry over

, and concentrate. -

Validation: Analyze conversion by

NMR and ee by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Protocol B: Organocatalytic Transfer Hydrogenation (Metal-Free)

Best for: Labs lacking high-pressure equipment, acid-sensitive substrates, and "Green Chemistry" applications. Mechanism: Brønsted acid activation of the imine/pyridine followed by hydride transfer from a Hantzsch ester.

Reagents[1][4]

-

Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP or (R)-BINOL-PA).

-

Hydrogen Source: Hantzsch Ester (HEH).[4]

-

Solvent: Toluene or Dioxane.

Step-by-Step Procedure

-

Reaction Setup: In a screw-cap reaction tube, combine:

-

2-Substituted Pyridine (0.2 mmol)

-

Chiral Phosphoric Acid (5-10 mol%)

-

Hantzsch Ester (2.4 equivalents)

-

Solvent (2.0 mL)

-

-

Thermal Activation: Heat the mixture to 60°C in an oil bath.

-

Monitoring: Stir for 24–48 hours. Monitor via TLC (stain with Ninhydrin or Dragendorff’s reagent).

-

Workup: Cool to room temperature. Dilute with DCM and wash with 1N HCl (to remove excess Hantzsch pyridine byproduct).

-

Isolation: Neutralize the aqueous layer with NaOH, extract the chiral piperidine with DCM.

Comparative Data & Troubleshooting

Performance Metrics

The following table contrasts the expected outcomes for a standard substrate (e.g., 2-phenylpyridine) using both methods.

| Feature | Method A: Ir-Catalyzed | Method B: Organocatalytic |

| Yield | High (90-99%) | Moderate to High (70-90%) |

| Enantioselectivity (ee) | Excellent (90-98%) | Good to Excellent (85-96%) |

| Pressure Requirement | High (50-80 bar) | Ambient (1 atm) |

| Substrate Scope | Broad (Alkyl, Aryl, Esters) | Limited (requires specific activation) |

| Cost | High (Ir metal, Ligands) | Moderate (Organocatalyst) |

Troubleshooting Guide

-

Low Conversion (Method A):

-

Cause: Catalyst poisoning.[5]

-

Fix: Ensure the substrate is fully quaternized (salt form) before hydrogenation. Trace free pyridine kills the Ir-catalyst.

-

-

Low ee (Method A/B):

-

Cause: Temperature too high.

-

Fix: Lower temperature to 0°C or RT. Enantioselectivity is inversely proportional to temperature.

-

-

De-halogenation:

-

Issue: If substrate contains Cl/Br/I on the ring, Method A may cause hydrodehalogenation.

-

Fix: Use Method B or lower H2 pressure (10 bar).

-

Mechanistic Insight: The Iridium Cycle

Understanding the catalytic cycle is vital for troubleshooting. The Iridium complex does not coordinate the pyridine nitrogen directly (which would be inhibitory); instead, it operates via an outer-sphere mechanism on the pyridinium cation.

Figure 2: Simplified catalytic cycle for the Iridium-catalyzed hydrogenation of pyridinium salts.

References

-

Zhou, Y.-G., et al. (2017). "Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator." Organic Letters. [6]

-

Zhou, Q.-L., et al. (2015).[7] "Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives." Journal of the American Chemical Society.[7]

-

Andersson, P. G., et al. (2013).[1] "Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines." Asian Journal of Organic Chemistry.

-

Akiyama, T., & Terada, M. (2019). "Chiral phosphoric acid-catalyzed asymmetric dearomatization reactions." Chemical Society Reviews.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals." Journal of Medicinal Chemistry.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Advanced Piperidine Synthesis & Troubleshooting

Introduction: The Piperidine Scaffold

Piperidine rings are the structural backbone of numerous blockbuster pharmaceuticals, including paroxetine (Paxil) and methylphenidate (Ritalin). While theoretically simple, the synthesis of substituted piperidines—particularly via pyridine hydrogenation or intramolecular cyclization —is plagued by specific failure modes: catalyst poisoning, partial reduction (enamine formation), and stereochemical drift.

This technical guide provides diagnostic workflows and mechanistic corrections for these specific issues.

Module 1: Catalytic Hydrogenation of Pyridines

The most common industrial route, yet the most prone to "silent" failure due to catalyst deactivation.

The Core Problem: Catalyst Poisoning

The nitrogen lone pair in pyridine is a potent ligand.[1][2] It binds strongly to the surface of heterogeneous catalysts (Pd, Pt, Rh), competing with hydrogen adsorption. This leads to reaction stalling or the requirement for extreme pressures (100+ bar).

Diagnostic Decision Tree (DOT Visualization)

Figure 1: Diagnostic workflow for stalled pyridine hydrogenation.

Troubleshooting Guide: Hydrogenation Failures

| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |

| Reaction Stalls <20% Conv. | N-Coordination Poisoning | The pyridine N-lone pair binds | Protonate the Nitrogen: Run in AcOH or add 1.05 eq. HCl/MeOH. Pyridinium ions cannot coordinate to the metal surface. |

| Intermediate Accumulation | Tetrahydropyridine Stability | The reduction of the C=N bond is fast, but the remaining C=C bonds (enamines) are sterically hindered or electronically stabilized [2]. | Switch Catalyst: Move from Pd/C to Rh/C or PtO₂ (Adams' Catalyst). Rhodium is significantly more active for carbocycle saturation [3]. |

| Ring Opening (Amine Formation) | Hydrogenolysis | High temperatures (>80°C) or specific catalysts (e.g., Mo-based) can cleave the C-N bond [4]. | Lower Temperature: Maintain T < 50°C. Avoid vigorous acidic conditions if using Pd, which facilitates benzylic-type C-N cleavage. |

| Dehalogenation | Pd-Catalyzed Oxidative Addition | If the pyridine has -Cl or -Br substituents, Pd will cleave them before reducing the ring. | Use Pt/C + Acid Scavenger: Platinum is less prone to oxidative addition into aryl halides than Palladium. Avoid formate donors. |

Module 2: Stereochemical Control (Cis vs. Trans)

Controlling the geometry of substituted piperidines.

Mechanism: The "Anchor" Effect

Heterogeneous hydrogenation typically follows syn-addition logic. The pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the metal face (bottom), pushing substituents to the top face (cis).

-

Kinetic Product: Cis-isomer (All substituents on the same side).

-

Thermodynamic Product: Trans-isomer (Substituents equatorial to minimize 1,3-diaxial interactions).

Protocol: Maximizing Cis-Selectivity

To lock the kinetic cis product, you must prevent the product from desorbing and re-equilibrating.

-

Solvent: Use Acetic Acid .

-

Catalyst: 5% Rh/Al₂O₃ or PtO₂ .

-

Pressure: High pressure (50+ bar) favors rapid hydrogenation over isomerization.

-

Mechanism: The pyridinium salt (formed in acid) adsorbs, is rapidly hydrogenated via syn-addition, and the resulting piperidinium salt is repelled from the surface, preventing isomerization [5].

Protocol: Forcing Trans-Selectivity

Accessing the trans isomer usually requires a post-hydrogenation equilibration step or a specific catalyst modification.

-

Method: Perform standard hydrogenation to get the cis-isomer.

-

Equilibration: Reflux the crude cis-piperidine in ethanol with a strong base (NaOEt) or AlCl₃. This allows inversion at the nitrogen or alpha-carbon via a retro-Mannich or enamine mechanism to the thermodynamic trans chair conformation [6].

Module 3: Intramolecular Cyclization

Building the ring from linear precursors (e.g., amino-halides or amino-esters).

The Core Problem: Oligomerization vs. Cyclization

According to Baldwin’s rules, 6-exo-tet cyclizations are favored, but intermolecular reactions (dimerization/polymerization) compete kinetically, especially at high concentrations.

Cyclization Pathway Visualization

Figure 2: Kinetic competition in nucleophilic cyclization.

FAQ: Cyclization Troubleshooting

Q: My LCMS shows a mass of [2M+H]. Why is dimerization occurring? A: You are violating the High Dilution Principle .

-

Mechanism:[2][3][4][5][6][7][8][9] The rate of cyclization (intramolecular) is first-order (

), while dimerization (intermolecular) is second-order ( -

Fix: Use Pseudo-High Dilution . Do not dump the substrate into the base. Instead, slowly add the substrate solution dropwise into a refluxing solution of the base over 4–8 hours. This keeps the instantaneous concentration of the unreacted linear precursor extremely low.

Q: The reaction is stuck at the intermediate (open chain). Why won't it close? A: Check Baldwin's Rules and Leaving Group quality.

-

Analysis: If you are attempting a 6-endo-trig (e.g., attacking a ketone), ensure the trajectory is allowed.

-

Fix: If using a halide leaving group (Cl/Br), add NaI (Finkelstein condition) . The in-situ conversion to an iodide (a better leaving group) often accelerates the ring closure.

Experimental Protocol: High-Yield Pyridine Hydrogenation

Standardized procedure for difficult substrates.

-

Preparation: In a high-pressure autoclave glass liner, dissolve the pyridine substrate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Note: If the substrate is acid-sensitive, use MeOH with 1.1 equiv HCl.

-

-

Catalyst Loading: Add Rh/C (5 wt% loading) at a ratio of 5-10 mol% metal relative to substrate.

-

Why Rh? Rhodium operates well at lower temperatures and is less sensitive to poisoning than Pd [3].

-

-

Purge: Seal autoclave. Purge with

(3x) then -

Reaction: Pressurize to 10–20 bar (150–300 psi)

. Heat to 40–50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.-

Safety: Hydrogen gas at high pressure is explosive. Ensure reactor is grounded.

-

-

Workup: Filter catalyst over Celite (keep wet to prevent pyrophoric ignition). Concentrate filtrate. Basify with NaOH to liberate the free amine piperidine.

References

-

BenchChem Technical Support. (2025).[1] Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

-

Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[10] Retrieved from

-

RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from

-

Canadian Journal of Chemistry. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst. Retrieved from

-

Glorius, F., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society. Retrieved from

-

Reddit ChemHelp Community. (2023). Why does hydrogenation cause the regiochemistry to become trans? (Discussion on thermodynamic equilibration). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. reddit.com [reddit.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Solubility Issues of Piperidine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common challenge of poor solubility in piperidine-containing intermediates. As Senior Application Scientists, we have designed this resource to not only offer protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of piperidine intermediates.

Q1: Why are my piperidine-containing intermediates often so poorly soluble?

A: While piperidine itself is miscible with water, its derivatives frequently exhibit poor solubility in both aqueous and organic media.[1][2] This challenge typically stems from a combination of factors:

-

High Crystal Lattice Energy: The arrangement of molecules in the solid state can be very stable, requiring significant energy to break apart and dissolve. This is a primary contributor to poor solubility.

-

Lipophilicity: The addition of nonpolar, bulky, or hydrophobic substituents to the piperidine ring increases the molecule's overall lipophilicity ("greasiness"), reducing its affinity for polar solvents like water.[3]

-

Molecular Symmetry and Rigidity: Symmetrical and rigid molecules tend to pack more efficiently into a crystal lattice, which can lead to lower solubility compared to more flexible or asymmetrical counterparts.

Q2: I have a new piperidine intermediate that won't dissolve. What is the very first thing I should try?

A: The most direct and often successful initial strategies involve manipulating the ionization state of the piperidine nitrogen or using a co-solvent.[3]

-

pH Adjustment: The nitrogen atom in the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.2.[3][4] By lowering the pH of an aqueous medium to well below the pKa (e.g., pH 2-4), you protonate this nitrogen. This forms a piperidinium salt, which is ionic and almost always significantly more water-soluble than the neutral free base.[3]

-

Use of Co-solvents: If you are working with organic solvents or need to prepare a stock solution, using a small amount of a strong, water-miscible organic solvent is a standard approach. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are common first choices.[3][5]

Q3: How does pH dramatically alter the solubility of my basic piperidine compound?

A: The change is due to the equilibrium between the un-ionized (free base) and ionized (salt) forms of the molecule. The free base is a neutral molecule that interacts with water primarily through weaker hydrogen bonds. The ionized form, the piperidinium cation, is a charged species that can engage in strong ion-dipole interactions with water molecules, leading to much greater aqueous solubility. This relationship is fundamental to controlling the solubility of any ionizable compound.[3]

Caption: Decision workflow for troubleshooting solubility.

Issue 2: My intermediate needs to be in a solid, soluble form for formulation and in vivo studies.

For many applications, particularly in drug development, a stable, solid form with predictable and enhanced dissolution characteristics is required. Salt formation is the most common and effective strategy for basic piperidine intermediates. [6] Root Cause Analysis: The free base form of your intermediate has high crystal lattice energy and/or high lipophilicity, leading to poor aqueous solubility and slow dissolution rates. Forming a salt creates a new solid form with different physicochemical properties.

Solution: Salt Formation Screening

The goal is to identify a pharmaceutically acceptable counter-ion that forms a stable, crystalline salt with improved solubility and dissolution.

Protocol 2: Salt Formation Screening

-

Co-former Selection: Choose a range of pharmaceutically acceptable acids (counter-ions). Common choices include hydrochloric (HCl), sulfuric, methanesulfonic (mesylate), maleic, and tartaric acids.

-

Solvent Selection: Select a solvent in which the free base has low to moderate solubility but the expected salt has very low solubility. This will drive the precipitation of the salt. Common solvents include acetone, ethanol, ethyl acetate, and isopropanol.

-

Stoichiometry: Dissolve your piperidine intermediate (1 equivalent) in the chosen solvent.

-

Acid Addition: Add a solution of the acid (1 equivalent) in the same solvent dropwise to the solution of your intermediate while stirring.

-

Crystallization: If a solid precipitates immediately, continue stirring at room temperature for 1-2 hours. If no solid forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is expected to be insoluble, like heptane), or scratching the inside of the flask to induce crystallization.

-

Isolation & Analysis: Isolate the resulting solid by filtration and dry it under vacuum. [3]Critically, you must analyze the solid to confirm salt formation and assess its properties. Key analytical techniques include:

-

Powder X-ray Diffraction (PXRD): To confirm that a new, crystalline solid form has been produced.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability of the new salt.

-

Thermodynamic Solubility Measurement: Use the Shake-Flask Method (Protocol 4) to determine the solubility of the new salt form and compare it to the free base.

-

Experimental Protocols

Protocol 4: Determination of Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for measuring the equilibrium solubility of a compound. [3] Materials:

-

Your piperidine intermediate (as a solid).

-

Chosen solvent (e.g., water, pH 7.4 phosphate buffer).

-

Glass vials with screw caps.

-

Temperature-controlled orbital shaker.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm, ensure filter material is compatible with your solvent).

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. [3]2. Equilibration: Seal the vials and place them on the orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any residual solid particles. [3]5. Quantification: Dilute the filtered sample into a suitable solvent and quantify the concentration of your compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

Reporting: Express the solubility in units such as mg/mL or µg/mL at the specified temperature and pH. [3]

Data Summary

The impact of these strategies can be dramatic. The table below provides representative data on how different approaches can enhance the solubility of piperidine-containing compounds.

Table 1: Effect of pH and Formulation on Piperidine Derivative Solubility

| Strategy | Compound/System | Solvent/Conditions | Approximate Solubility | Fold Increase (vs. Water) | Reference |

| pH Adjustment | 3-[(4-Methylphenyl)methyl]piperidine | Deionized Water (pH ~7) | < 0.1 µg/mL | - | [3] |

| 3-[(4-Methylphenyl)methyl]piperidine | 0.01 M Hydrochloric Acid (pH 2) | 1-10 mg/mL | >10,000x | [3] | |

| Complexation | Piperine / β-Cyclodextrin | Aqueous Solution | Enhanced Solubility | ~2-fold vs. βCD alone | [3] |

| Piperine / HP-β-Cyclodextrin | Aqueous Solution | Significantly Improved | - | [7] | |

| Salt Formation | Ibuprofen-piperazine salt | Pure Water | >10-fold vs. free drug | >10x | [3] |

Data adapted from various sources to illustrate the magnitude of solubility enhancement.

References

-

Piperidine | Solubility of Things. (n.d.). Retrieved January 29, 2024, from [Link]

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2015, January 14). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1045-1056. Available from: [Link]

-

Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Yasunaga, K., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6646–6654. Available from: [Link]

-

Lipeeva, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1362. Available from: [Link]

-

Medina-Llamas, J. C., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 28(22), 7545. Available from: [Link]

-

Strieth-Kalthoff, F., et al. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available from: [Link]

-

Zhang, T., et al. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. Available from: [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]

-

Piperidine. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of Pyridine Precursors

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Heterogeneous catalytic hydrogenation (H2/Metal) of pyridine and functionalized derivatives.

Introduction

Welcome to the Advanced Catalytic Hydrogenation Support Center. Converting pyridine rings to piperidines is a deceptively simple transformation that often fails due to two competing factors: catalyst poisoning (thermodynamic inhibition) and ring deactivation (kinetic resistance).

This guide does not offer generic advice. It provides a mechanistic framework to troubleshoot stalled reactions, control stereochemistry, and safely handle pyrophoric noble metals.

Module 1: Troubleshooting Stalled Reactions (Kinetics & Poisoning)

Q: My reaction initiates rapidly but stalls at ~30-50% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing "Product Inhibition" or "Substrate Poisoning" due to the Nitrogen Lone Pair.

The Mechanism:

Pyridine is a strong Lewis base. The nitrogen lone pair (

The Solution: Acidic Activation. You must run the reaction in an acidic medium.

-

Protonation: Adding stoichiometric acid (e.g., Acetic Acid, HCl, or TFA) protonates the nitrogen.

-

De-coordination: The resulting pyridinium ion cannot form a strong

-bond with the metal surface. -

Activation: The positive charge on the nitrogen lowers the LUMO energy of the ring, making it more susceptible to hydride attack.

Protocol Adjustment:

-

Solvent: Switch from Methanol/Ethanol to Glacial Acetic Acid .

-

Additives: If using alcoholic solvents, add 1.1–1.5 equivalents of HCl or H2SO4.

Visualization: The Acid Activation Pathway

Figure 1: Mechanism of acid-promoted hydrogenation preventing catalyst poisoning.

Module 2: Stereochemical Control (Cis vs. Trans)

Q: I am hydrogenating a 2-substituted pyridine. How do I maximize the cis-diastereomer?

A: Catalyst selection is the primary driver for stereoselectivity.

The Mechanism:

Heterogeneous hydrogenation follows the Horiuti-Polanyi mechanism , involving syn-addition of hydrogen across the

-

Rhodium (Rh): Highly active at lower temperatures. It promotes rapid cis-addition before the intermediate can desorb and re-equilibrate.

-

Palladium (Pd): Often allows for ring "roll-over" or double-bond migration intermediates, leading to thermodynamic equilibration (often favoring trans or mixtures).

Data Summary: Catalyst Selection Guide

| Catalyst System | Primary Utility | Conditions | Selectivity Profile |

| Rh/C (5%) | High cis-selectivity | Ambient Temp / 1-5 bar | Best for kinetic cis products. Minimizes side reactions. |

| PtO2 (Adams') | Difficult Substrates | 25-50°C / 1-4 bar | Robust. Works well in pure acetic acid. Good cis selectivity. |

| Pd/C (10%) | General Purpose | 50-80°C / 5-20 bar | Lower stereoselectivity. Prone to dehalogenation side reactions. |

| Ru/C (5%) | High Pressure | >100°C / >50 bar | High activity but requires harsh conditions. |

Protocol Adjustment: For maximum cis-selectivity of 2-substituted pyridines, use 5% Rh/C or Rh/Al2O3 in Methanol + Acetic Acid at room temperature.

Module 3: Experimental Protocols

Standard Protocol: Hydrogenation of 2-Substituted Pyridine

Target: High conversion, Cis-Selectivity

Safety Warning:

-

PtO2 and Rh/C are pyrophoric. They can ignite methanol vapors if added dry. Always wet the catalyst with a small amount of water or inert solvent (toluene/ethyl acetate) under an inert atmosphere (Nitrogen/Argon) before adding the reaction solvent.

-

Exotherm: Hydrogenation of pyridine releases ~160 kJ/mol. Monitor internal temperature.

Step-by-Step Methodology:

-

Preparation:

-

In a hydrogenation vessel (Parr shaker or autoclave), charge the pyridine substrate (10 mmol).

-

Add Glacial Acetic Acid (20 mL). The solvent acts as both the medium and the activator.

-

Note: If the substrate is acid-sensitive, use MeOH with 1.1 eq. HCl, but Acetic Acid is preferred for PtO2.

-

-

Catalyst Addition:

-

Under Argon flow, carefully add PtO2 (Adams' Catalyst) (5 wt% relative to substrate).

-

Tip: If using Rh/C, use 10 wt% loading.

-

-

Hydrogenation:

-

Seal the reactor.[1] Purge with

(3x) and then -

Pressurize to 3–5 bar (45–75 psi) .

-

Stir vigorously (>1000 rpm) or shake.

-

Self-Validating Step: Monitor

uptake. The reaction should consume 3 equivalents.[2] If uptake plateaus at 1 or 2 equivalents, the intermediate (tetrahydropyridine) has formed but is not reducing further—increase pressure or temperature slightly (to 50°C).

-

-

Work-up (Critical for Yield):

-

Filter the catalyst through a Celite pad.[1] Keep the pad wet with water/solvent to prevent ignition.

-

Concentrate the filtrate to remove bulk acetic acid.

-

Basification: The product is the acetate salt. Dissolve in water, cool to 0°C, and basify with NaOH or

to pH > 12 to liberate the free amine. -

Extract with DCM or Ether.

-

Workflow Visualization: Optimization Decision Tree

Figure 2: Decision tree for troubleshooting yield and selectivity issues.

References

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[3] (The definitive text on catalyst selection and stereochemistry).

-

Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

-

Doyle, M. P., et al. (1977). "Acid-catalyzed hydrogenation of pyridines and quinolines." Journal of Organic Chemistry.

-

Maxted, E. B. (1951).[3] "The Poisoning of Metallic Catalysts." Advances in Catalysis. (Foundational work on nitrogen lone-pair poisoning).

-

BenchChem Technical Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine Protocols."

Sources

Technical Support Center: Optimizing Solvent Systems for Piperidine Purification

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Drying, and Troubleshooting of Piperidine Audience: Organic Chemists, Peptide Synthesis Engineers, Process Chemists

Executive Summary

Piperidine is a critical secondary amine used extensively as a deprotection reagent in Fmoc solid-phase peptide synthesis (SPPS) and as a pharmacophore in drug discovery.[1] Its purification is complicated by two primary factors: its hygroscopic nature (forming a high-boiling azeotrope with water) and its structural similarity to pyridine (a common synthesis impurity).

This guide moves beyond standard textbook distillation, offering field-proven solvent systems and chemical workflows to achieve analytical grade purity (>99.5%).

Module 1: The "Twin" Problem – Separating Pyridine from Piperidine

The Challenge: Commercial piperidine often contains 1–5% pyridine. Simple fractional distillation is frequently ineffective because piperidine and pyridine form a binary azeotrope (approx. 92% piperidine / 8% pyridine) boiling at ~106°C, which is virtually identical to the boiling point of pure piperidine (106°C).

Q: How do I separate pyridine impurities when distillation fails?

A: You must break the azeotrope using a Chemical Differentiation Strategy . Since piperidine is a strong base (

Method A: The Carbonate "Crash-Out" (Recommended for High Purity)

Piperidine reacts rapidly with carbon dioxide to form a solid carbamate salt (piperidinium piperidine-1-carboxylate), whereas pyridine remains liquid.

Protocol:

-

Setup: Dissolve the crude piperidine mixture in a dry, non-polar solvent (e.g., dry toluene or hexane).

-

Sparging: Bubble dry

gas through the solution at -

Filtration: A white precipitate (Piperidine-Carbamate) will form. Pyridine remains in the filtrate.

-

Regeneration: Collect the solid. Treat with concentrated NaOH (aq) to release free piperidine.

-

Isolation: Separate the organic layer, dry over KOH pellets, and distill.

Method B: Chemical Reduction (If Pyridine is <1%)

If the impurity is minor, convert the pyridine into piperidine rather than removing it.

-

Reagent: Catalytic hydrogenation (

over Raney Nickel or -

Result: Converts pyridine impurities directly into the target product, increasing yield.

Module 2: Drying Strategies & Solvent Systems

The Challenge: Piperidine is hygroscopic and forms a positive azeotrope with water (approx. 35% water / 65% piperidine, bp ~93°C).

Q: What is the optimal drying train for anhydrous piperidine? A: Do not rely on molecular sieves alone for wet material. Use a staged approach.

| Stage | Reagent | Mechanism | Protocol Note |

| 1. Bulk Water Removal | KOH (Pellets) | Physical adsorption & Phase separation | Add pellets until they no longer liquefy. Decant supernatant. |

| 2. Active Drying | Calcium Hydride ( | Chemical reaction ( | Reflux supernatant from Stage 1 for 2–4 hours. Caution: |

| 3. Polishing | Molecular Sieves (4Å) | Physical adsorption | Store distilled product over activated 4Å sieves under Argon. |

Visual Workflow: Purification Logic

The following diagram illustrates the decision logic for selecting the correct purification pathway based on impurity profile.

Figure 1: Decision tree for selecting the appropriate purification workflow based on initial water and pyridine content.

Module 3: Salt Recrystallization Protocols

For applications requiring absolute purity (e.g., crystallography or GMP synthesis), converting the liquid amine to a solid salt allows for purification via recrystallization.

Q: My piperidine is "oiling out" during salt formation. How do I fix this? A: Oiling out occurs when the solvent system is too polar or the concentration is too high. Use the Ethanol-Ether system.

Protocol: Recrystallization of Piperidine Hydrochloride

-

Salt Formation: Dissolve crude piperidine (10 mL) in dry Ethanol (50 mL). Cool to 0°C. Slowly add concentrated HCl (1.1 eq) or dry HCl gas.

-

Evaporation: Evaporate the solvent in vacuo to obtain the crude solid salt.

-

Solvent System:

-

Solvent A (Good): Boiling Ethanol (absolute).

-

Solvent B (Poor): Diethyl Ether (anhydrous).

-

-

Procedure: Dissolve the salt in the minimum amount of boiling Ethanol. Remove from heat. Add Diethyl Ether dropwise until persistent turbidity appears.

-

Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to room temperature, then to 4°C.

-

Yield: White, non-hygroscopic needles (mp ~244°C).

Module 4: Troubleshooting & FAQs

Q: My piperidine/DMF solution (for peptide synthesis) has crystals at the bottom. Is it spoiled? A: Likely yes. This is a common issue where piperidine reacts with:

-

Atmospheric

: Forming piperidinium piperidine-1-carboxylate (carbamate salt). -

Acidic Vapors: If stored near scavengers like TMSCl or TFA, it forms Piperidine HCl. Corrective Action: Filter the solution. If the filtrate is clear, verify concentration via titration. For critical steps, discard and prepare fresh under

.

Q: Why does my piperidine turn yellow? A: Yellowing indicates oxidation, often forming N-oxides or polymerized impurities. Prevention:[2] Store in amber glass under Argon. Add a strip of activated molecular sieve to the bottle to maintain dryness, which retards oxidative degradation.

Q: I see "deletion sequences" in my peptide synthesis. Could the piperidine be the cause? A: Yes. If piperidine is not efficiently washed out after deprotection, it can react with the activated amino acid ester in the next coupling step, forming a Piperidide byproduct (terminating that chain). Optimization: Ensure efficient flow-washing (DMF/DCM) post-deprotection. Use the chloranil test to verify complete removal of secondary amines before coupling.

References

- Purification of Piperidine (Azeotropes & Distillation)

-

Drying of Organic Solvents (Quantitative Evalu

- Source: Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

-

URL:[Link]

- Peptide Synthesis Impurities (Piperidine Side Reactions)

-

Azeotrope D

- Source: CRC Handbook of Chemistry and Physics / Wikipedia Data Compil

-

URL:[Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Aminopiperidine Derivatives